6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol . The resulting tricyclic indole is then subjected to further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-tetrahydro-6-methoxy-1H-pyrido[3,4-b]indol-1-one
- 2,5-dihydro-2-(1-methyl-1-phenylethyl)-5-pentyl-1H-pyrido[4,3-b]indol-1-one
Uniqueness
6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one stands out due to its chloro substituent, which can significantly influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for developing new drugs and materials .
Biological Activity
6-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one is a compound belonging to the pyridoindole class, which has garnered attention for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula for this compound is C12H8ClN2O. The presence of the chlorine atom at position 6 and the indole moiety contributes to its unique biological properties.
Antiproliferative Activity
Recent studies have demonstrated that derivatives of pyrido[3,4-b]indole compounds exhibit significant antiproliferative effects against various cancer cell lines. Notably:
- Compounds Tested : A series of pyrido[3,4-b]indol-1-one derivatives were synthesized and evaluated for their antiproliferative activity.
- GI50 Values : The growth inhibition (GI50) values for several compounds ranged from 29 nM to 47 nM. For instance, some derivatives showed GI50 values comparable to erlotinib (GI50 = 33 nM), a well-known EGFR inhibitor .
Table 1: Antiproliferative Activity of Pyrido[3,4-b]indole Derivatives
Compound | GI50 (nM) | IC50 (nM) | Target |
---|---|---|---|
5c | 29 | 68 | EGFR WT |
5d | 33 | 85 | EGFR WT |
5f | 41 | - | - |
Erlotinib | 33 | 80 | EGFR WT |
The mechanism by which this compound exerts its antiproliferative effects is primarily through the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
Case Studies
- Study on Antiproliferative Effects : A study evaluated various pyrido[3,4-b]indole derivatives' ability to inhibit the proliferation of human cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds with a chlorine substituent exhibited enhanced activity compared to non-chlorinated analogs .
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected derivatives significantly reduced tumor growth in xenograft models when administered at specific dosages.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridoindole core can significantly affect biological activity. Key observations include:
- Chlorine Substitution : The presence of chlorine at position 6 enhances binding affinity to the EGFR active site.
- Hydroxymethyl Group : Extending the hydroxymethyl group at position C3 to a methoxyvinyl group has shown improved antiproliferative activity due to better steric fit within the binding pocket of EGFR.
Properties
Molecular Formula |
C11H7ClN2O |
---|---|
Molecular Weight |
218.64 g/mol |
IUPAC Name |
6-chloro-2,9-dihydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H7ClN2O/c12-6-1-2-9-8(5-6)7-3-4-13-11(15)10(7)14-9/h1-5,14H,(H,13,15) |
InChI Key |
DHGBFIOPJIHFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(N2)C(=O)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.